molecular formula C9H12N2O3 B15059420 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid

3-(Piperidin-3-yl)isoxazole-4-carboxylic acid

Cat. No.: B15059420
M. Wt: 196.20 g/mol
InChI Key: QPMJHFCDXYSCHU-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction between nitrile oxides and alkenes or alkynes to form the isoxazole ring . The piperidine ring can be introduced through various substitution reactions involving piperidine derivatives .

Industrial Production Methods

Industrial production of 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid often employs scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives .

Scientific Research Applications

3-(Piperidin-3-yl)isoxazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their activity. The piperidine ring can enhance the binding affinity and specificity of the compound to its targets . These interactions can modulate various biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

3-(Piperidin-3-yl)isoxazole-4-carboxylic acid can be compared with other similar compounds, such as:

Similar Compounds

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-piperidin-3-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-5-14-11-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,12,13)

InChI Key

QPMJHFCDXYSCHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NOC=C2C(=O)O

Origin of Product

United States

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